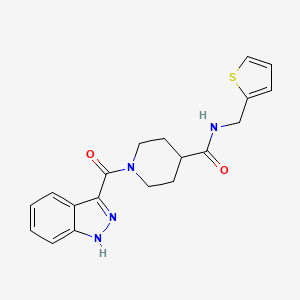
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole, thiophene, or piperidine rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Studies focus on its interaction with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, providing insights into cellular mechanisms and disease pathology.
作用机制
The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.
The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(1H-indazole-3-carbonyl)-N-(phenylmethyl)piperidine-4-carboxamide: This compound has a phenyl ring instead of a thiophene ring, which may affect its electronic properties and biological activity.
1-(1H-indazole-3-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: The presence of a pyridine ring can influence the compound’s solubility and interaction with biological targets.
1-(1H-indazole-3-carbonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: The furan ring provides different electronic characteristics compared to the thiophene ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(20-12-14-4-3-11-26-14)13-7-9-23(10-8-13)19(25)17-15-5-1-2-6-16(15)21-22-17/h1-6,11,13H,7-10,12H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBDOPFVWNRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2485339.png)
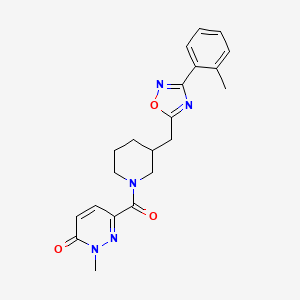
![N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2485343.png)
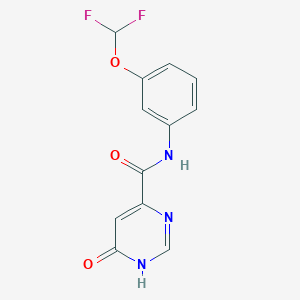
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
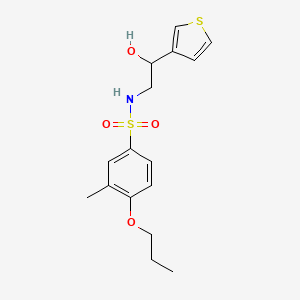
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2485349.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485350.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
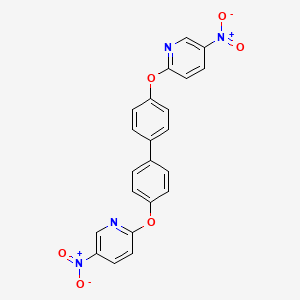
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
